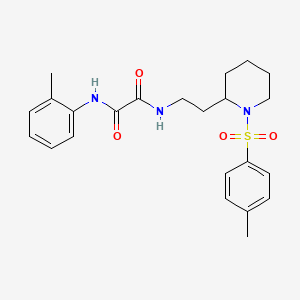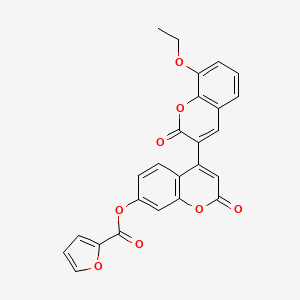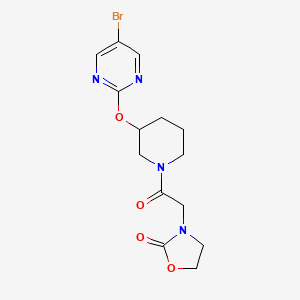![molecular formula C18H19N3O4 B2360618 4-[2-(2-Methoxyphenoxy)acetyl]-1-(pyridin-3-yl)piperazin-2-one CAS No. 2097924-00-8](/img/structure/B2360618.png)
4-[2-(2-Methoxyphenoxy)acetyl]-1-(pyridin-3-yl)piperazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that likely contains a piperazine ring, a pyridine ring, and a methoxyphenoxy group . These types of compounds are often synthesized for their potential biological activities .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds are often synthesized through various chemical reactions, including ring cleavage methodologies .
Molecular Structure Analysis
The molecular structure of this compound likely includes a piperazine ring, a pyridine ring, and a methoxyphenoxy group . The exact structure would need to be confirmed through techniques such as X-ray crystallography or NMR spectroscopy.
Chemical Reactions Analysis
The compound, due to its functional groups, might undergo a variety of chemical reactions. For instance, the pyridine ring is often involved in electrophilic substitution reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Properties such as solubility, melting point, and boiling point could be predicted using computational chemistry tools .
Scientific Research Applications
Antitumor Activity
Compounds including piperazine derivatives have been studied for their antitumor activity. A study involving bis-indole derivatives, which are compounds formed by two indole systems separated by a heterocycle (such as pyridine or piperazine), demonstrated significant antitumor activity in human cell line screens. The compounds exhibited mechanisms including proteasome inhibition and inhibition of plasma membrane electron transport. This suggests potential applications of similar piperazine derivatives in cancer therapy (Andreani et al., 2008).
Cardiovascular Effects
Pyrrolidin-2-one and pyrrolidine derivatives, including those with piperazin-1-yl groups, have been synthesized and tested for antiarrhythmic and antihypertensive activities. Some of these compounds showed significant effects in this regard, suggesting potential cardiovascular applications for related piperazine derivatives (Malawska et al., 2002).
Memory Enhancement
The synthesis of 4-substituted piperazin-1-yl 2-[1-(pyridin-2-yl)ethoxy] acetamide and its effects on memory in mice have been studied. This compound showed positive effects on memory ability, indicating the potential of similar piperazine derivatives in memory enhancement or treatment of memory-related disorders (Li Ming-zhu, 2008).
Neuropharmacology
G Protein-biased dopaminergics with pyrazolo[1,5-a]pyridine substructure, including piperazine derivatives, have been discovered as high-affinity dopamine receptor partial agonists. These compounds favor activation of G proteins over β-arrestin recruitment at dopamine D2 receptors, suggesting potential use in neuropharmacology, particularly for conditions like schizophrenia (Möller et al., 2017).
Treatment of Inflammatory Disorders
Piperazinyl compounds have been identified as modulators of the α7 nicotinic acetylcholine receptor, showing potential in the treatment of inflammatory disorders. The compounds demonstrated significant inhibition of cellular infiltration in murine models of allergic lung inflammation (Clark et al., 2014).
Future Directions
Properties
IUPAC Name |
4-[2-(2-methoxyphenoxy)acetyl]-1-pyridin-3-ylpiperazin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4/c1-24-15-6-2-3-7-16(15)25-13-18(23)20-9-10-21(17(22)12-20)14-5-4-8-19-11-14/h2-8,11H,9-10,12-13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXACMYBMAQCZSM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)N2CCN(C(=O)C2)C3=CN=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[(4-Bromophenyl)methyl]-2,6-dimethylmorpholine](/img/structure/B2360539.png)
![2-(4-oxo-1-(m-tolyl)-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)-N-(thiazol-2-yl)acetamide](/img/structure/B2360541.png)
![3-[5,7-Dimethyl-2-(methylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]propanoic acid](/img/structure/B2360543.png)
![2-[6-(4-Fluorophenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B2360544.png)
![(E)-3-[4-[(2,4-dichlorophenyl)methoxy]phenyl]-1-[3-[1-(3-fluoro-4-phenylphenoxy)ethyl]pyrazol-1-yl]prop-2-en-1-one](/img/structure/B2360545.png)


![1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-(4-methoxyphenyl)-1H-pyrazol-5-amine](/img/structure/B2360550.png)
![1-((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)-5-(4-fluorophenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2360551.png)
![(3,5-Dimethyl-1,2-oxazol-4-yl)-[4-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2360554.png)




